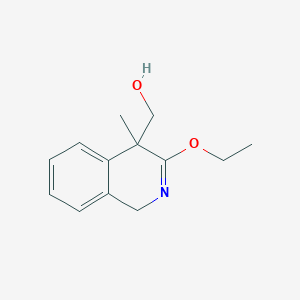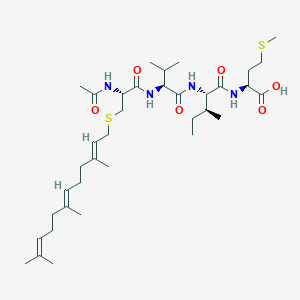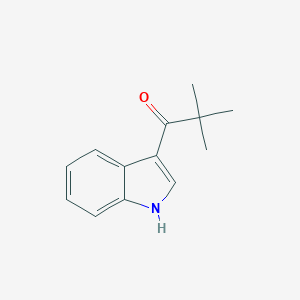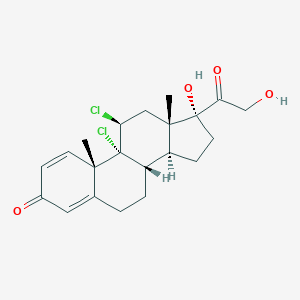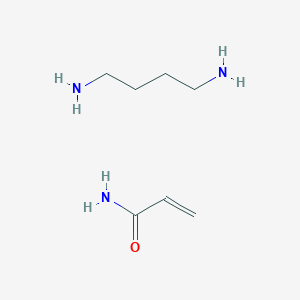
butane-1,4-diamine;prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
butane-1,4-diamine;prop-2-enamide is a synthetic polymer that combines the properties of polyacrylamide and butylamine. Polyacrylamide is known for its high water absorbency and gel-forming capabilities, while butylamine introduces additional functional groups that can enhance the polymer’s reactivity and versatility. This compound is used in various applications, including water treatment, oil recovery, and as a flocculant in industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
butane-1,4-diamine;prop-2-enamide can be synthesized through the free radical polymerization of acrylamide and butylamine. The polymerization process typically involves the following steps:
Polymerization: Acrylamide and butylamine monomers are added to the reaction mixture.
Post-Polymerization Modification: The resulting polymer can be further modified by introducing additional functional groups through post-polymerization reactions.
Industrial Production Methods
In industrial settings, the production of polyacrylamide-butylamine polymer involves large-scale polymerization reactors. The process is carefully controlled to ensure uniform polymerization and to prevent the formation of unwanted by-products. The polymer is typically produced in either powder or emulsion form, depending on the intended application .
Analyse Des Réactions Chimiques
Types of Reactions
butane-1,4-diamine;prop-2-enamide undergoes various chemical reactions, including:
Hydrolysis: The amide groups in the polymer can be hydrolyzed to carboxylate groups under alkaline conditions.
Cross-linking: The polymer can be cross-linked using agents like N,N’-methylenebisacrylamide to form hydrogels.
Substitution: The butylamine groups can participate in substitution reactions with electrophiles, introducing new functional groups into the polymer.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) is commonly used for hydrolysis reactions at elevated temperatures.
Cross-linking: N,N’-methylenebisacrylamide is used as a cross-linking agent in the presence of APS and TEMED.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions under mild conditions.
Major Products
Hydrolysis: Carboxylate-functionalized polyacrylamide-butylamine polymer.
Cross-linking: Polyacrylamide-butylamine hydrogels.
Substitution: Functionalized polyacrylamide-butylamine derivatives.
Applications De Recherche Scientifique
butane-1,4-diamine;prop-2-enamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of polyacrylamide-butylamine polymer involves its ability to form hydrogels and interact with various molecular targets. The polymer’s amide and butylamine groups can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its use in applications such as flocculation and drug delivery . The polymer’s ability to absorb water and swell also plays a crucial role in its functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyacrylamide: Similar in structure but lacks the butylamine functional groups, making it less versatile in certain applications.
Polyvinylamine: Contains amine groups but has different properties and applications compared to polyacrylamide-butylamine polymer.
Polyethyleneimine: Highly branched polymer with amine groups, used in different applications such as gene delivery.
Uniqueness
butane-1,4-diamine;prop-2-enamide is unique due to the presence of both amide and butylamine groups, which provide a combination of high water absorbency, gel-forming capabilities, and reactivity. This makes it more versatile and suitable for a broader range of applications compared to similar compounds .
Propriétés
Numéro CAS |
148832-08-0 |
|---|---|
Formule moléculaire |
C7H17N3O |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
butane-1,4-diamine;prop-2-enamide |
InChI |
InChI=1S/C4H12N2.C3H5NO/c5-3-1-2-4-6;1-2-3(4)5/h1-6H2;2H,1H2,(H2,4,5) |
Clé InChI |
DWHBMEWDDRKTJA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C(CCN)CN |
SMILES canonique |
C=CC(=O)N.C(CCN)CN |
Key on ui other cas no. |
148832-08-0 |
Synonymes |
PAANH2 polyacrylamide butylamine polyacrylamide-butylamine polyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


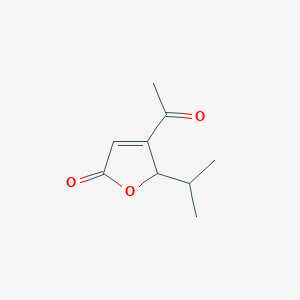
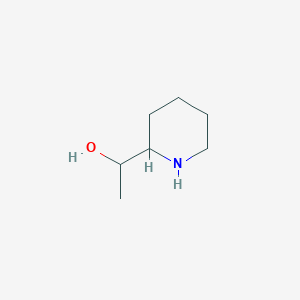
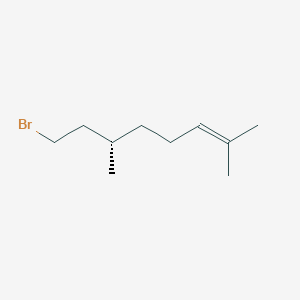
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
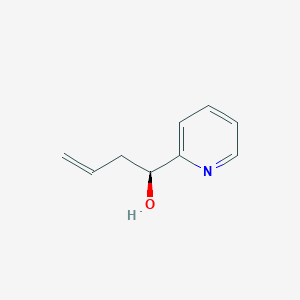
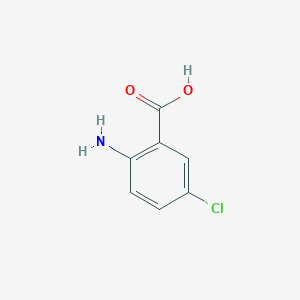
![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
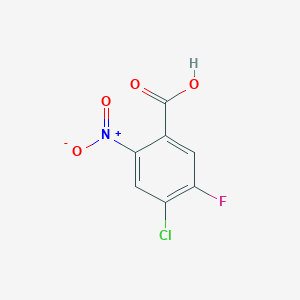
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
